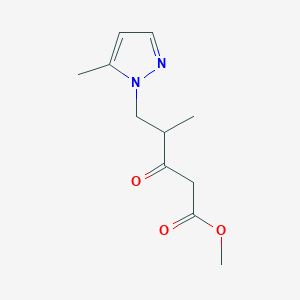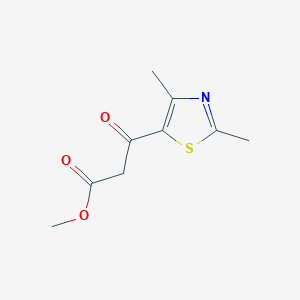![molecular formula C6H4IN3 B1394354 6-Iodoimidazo[1,2-b]pyridazine CAS No. 1216703-05-7](/img/structure/B1394354.png)
6-Iodoimidazo[1,2-b]pyridazine
Descripción general
Descripción
6-Iodoimidazo[1,2-b]pyridazine is a chemical compound with the molecular formula C6H4IN3. It has a molecular weight of 245.02 . This compound is a derivative of the pyridazine heterocycle, which is characterized by two adjacent nitrogen atoms in a six-membered ring .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H4IN3/c7-5-1-2-6-8-3-4-10(6)9-5/h1-4H . This indicates the positions of the iodine and nitrogen atoms in the molecular structure. The compound is solid in its physical form .
Physical And Chemical Properties Analysis
This compound is a solid compound with a molecular weight of 245.02 . It should be stored at a temperature of 4°C and protected from light .
Aplicaciones Científicas De Investigación
Antiviral and Antimicrobial Activities
- Antiviral Properties : Certain derivatives of imidazo[1,2-b]pyridazine, like 6-chloro-8-methyl-3-phenethylthioimidazo[1,2-b]pyridazine, have shown potent inhibitory effects against human cytomegalovirus and varicella-zoster virus in vitro (Galtier et al., 2003).
- Antimicrobial Properties : Some newly synthesized heterocyclic compounds based on 6-chloropyridazine-3(2H)-thione, including imidazo-[1,2-b]-pyridazine derivatives, exhibited significant responses against various bacteria and fungi (El-Salam et al., 2013).
Chemical Synthesis and Modification
- Sulfenylation Technique : A method for the sulfenylation of imidazo[1,2-a]-pyridines and [1,2-b]pyridazines was developed, demonstrating the formation of 3-arylthioimidazoheterocycles (Hiebel & Berteina‐Raboin, 2015).
- Cross-Coupling Reaction : Efficient and regioselective functionalization of imidazo[1,2-b]pyridazines was achieved via palladium-catalyzed cross-coupling reaction and SNAr, enabling the introduction of various functional groups (Akkaoui et al., 2008).
Pharmacological Evaluation
- Benzodiazepine Receptor Ligands : Some 2,3-disubstituted-6-alkoxyimidazo[1,2-b]pyridazines were synthesized and evaluated for their affinity for the benzodiazepine receptor, with certain derivatives showing potent ligand activity (Harrison et al., 1996).
- Anti-Asthmatic Activities : Novel omega-substituted alkylthioimidazo[1,2-b]pyridazines were synthesized and evaluated for anti-asthmatic activity, with some compounds showing potent inhibitory effects on platelet activating factor-induced bronchoconstriction (Kuwahara et al., 1995).
Direcciones Futuras
The imidazo[1,2-b]pyridazine moiety is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . Therefore, the study and development of 6-Iodoimidazo[1,2-b]pyridazine and its derivatives could be a promising direction for future research in drug discovery.
Mecanismo De Acción
Target of Action
Imidazo[1,2-a]pyridines, a class of compounds to which 6-iodoimidazo[1,2-b]pyridazine belongs, are known to be valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry .
Mode of Action
It’s known that the direct functionalization of imidazo[1,2-a]pyridines, a related class of compounds, has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .
Biochemical Pathways
Imidazo[1,2-a]pyridines are known to be involved in a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
It’s known that the compound has a molecular weight of 24502 , which could influence its pharmacokinetic properties.
Result of Action
Imidazo[1,2-a]pyridines, a related class of compounds, are known to exhibit diverse biological activities .
Action Environment
It’s known that the compound should be stored at 4°c and protected from light , suggesting that environmental conditions such as temperature and light exposure could potentially influence its stability and efficacy.
Análisis Bioquímico
Biochemical Properties
6-Iodoimidazo[1,2-b]pyridazine plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activity. It interacts with various enzymes, proteins, and other biomolecules, influencing their function and activity. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can alter signaling pathways and affect cellular processes. Additionally, this compound can bind to specific proteins, modifying their conformation and activity, thereby impacting biochemical pathways .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate or inhibit signaling pathways that control cell growth, differentiation, and apoptosis. It also affects the expression of genes involved in these processes, leading to changes in cellular behavior. Furthermore, this compound can alter cellular metabolism by interacting with metabolic enzymes, thereby influencing the production and utilization of metabolic intermediates .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with biomolecules, such as enzymes and proteins. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. For instance, this compound can inhibit kinase activity by binding to the active site of the enzyme, preventing substrate access. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. This includes its stability, degradation, and long-term effects on cellular function. In vitro studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or high temperatures. Long-term exposure to this compound can lead to sustained changes in cellular function, such as altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can modulate enzyme activity and cellular processes without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including cellular damage and adverse physiological responses. Studies have shown that there is a threshold dose beyond which the compound’s effects become detrimental, highlighting the importance of dosage optimization in experimental settings .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound can influence the levels of metabolites by modulating the activity of metabolic enzymes. For example, this compound can inhibit enzymes involved in glycolysis or the citric acid cycle, leading to changes in the production of ATP and other metabolic intermediates. These interactions can have significant implications for cellular energy metabolism and overall metabolic homeostasis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes and within different cellular compartments. The localization and accumulation of this compound can affect its activity and function, influencing the biochemical pathways it modulates .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, this compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be directed to the mitochondria, affecting metabolic processes and energy production .
Propiedades
IUPAC Name |
6-iodoimidazo[1,2-b]pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4IN3/c7-5-1-2-6-8-3-4-10(6)9-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKBGGLUVDVJPBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN2C1=NC=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4IN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Hexanamide, N-[(1S)-2-amino-1-(hydroxymethyl)-2-oxoethyl]-6-azido-](/img/structure/B1394273.png)




![4-(Benzo[1,3]dioxol-5-yloxy)-3-oxo-pentanoic acid methyl ester](/img/structure/B1394280.png)



![1-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)-3-(methylthio)propan-1-amine hydrochloride](/img/structure/B1394290.png)
![[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetic acid](/img/structure/B1394291.png)
![({3-[(4-Methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl}methyl)amine hydrochloride](/img/structure/B1394292.png)
![L-Leucinamide, N-[(phenylmethoxy)carbonyl]-beta-alanyl-](/img/structure/B1394293.png)